![molecular formula C17H21N3O3 B2928115 N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide CAS No. 896371-91-8](/img/structure/B2928115.png)
N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
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Overview
Description
N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, also known as CP-690,550, is a synthetic compound that belongs to a class of drugs called Janus kinase inhibitors. It was developed by Pfizer for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Pharmaceutical Research
Quinazolinone derivatives are known for their broad spectrum of pharmacological activities. The structural similarity of “N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide” to other quinazolinones suggests potential applications in drug development, particularly as antitumor , antioxidant , and anticancer agents . The compound’s ability to interact with various biological targets could be explored to develop new medications.
Biological Activity Studies
The core structure of quinazolinones exhibits a range of biological activities, including antibacterial , antifungal , anticonvulsant , and antihypertensive effects . Research into the biological activity of this compound could lead to the discovery of new treatments for various diseases and conditions.
Neurological Research
Given the role of quinazolinones as 5-hydroxytryptamine (5-HT) receptor ligands , there is potential for “N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide” to be used in neurological research, exploring its effects on neurotransmission and its potential as a therapeutic agent for neurological disorders.
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is the DNA gyrase enzyme . This enzyme is essential for bacterial DNA replication, making it a popular target for antibacterial agents .
Mode of Action
N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide interacts with the DNA gyrase enzyme, inhibiting its function . This interaction disrupts the bacterial DNA replication process, leading to bacterial cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting the DNA gyrase enzyme, it prevents the supercoiling and uncoiling of bacterial DNA, which is a crucial step in DNA replication . This disruption in the replication process leads to the death of the bacterial cell .
Result of Action
The molecular and cellular effects of N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide’s action result in the inhibition of bacterial growth. By disrupting the function of the DNA gyrase enzyme, the compound prevents bacterial DNA replication, leading to bacterial cell death .
properties
IUPAC Name |
N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-15(18-12-6-2-1-3-7-12)10-11-20-16(22)13-8-4-5-9-14(13)19-17(20)23/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLJNVBPBYJCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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